Biphenyldiamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

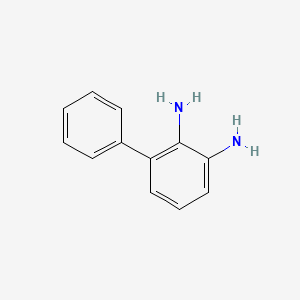

特性

分子式 |

C12H12N2 |

|---|---|

分子量 |

184.24 g/mol |

IUPAC名 |

3-phenylbenzene-1,2-diamine |

InChI |

InChI=1S/C12H12N2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,13-14H2 |

InChIキー |

UDQLIWBWHVOIIF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)N |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of 2,2'-Biphenyldiamine from 2-Nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 2,2'-Biphenyldiamine, a crucial building block in various fields including chiral ligand synthesis and pharmaceuticals, starting from 2-nitrobenzoic acid. The synthesis is a multi-step process involving decarboxylation, ortho-chlorination, Ullmann coupling, and catalytic hydrogenation. This document outlines detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of 2,2'-Biphenyldiamine from 2-nitrobenzoic acid is accomplished through a four-step reaction sequence. The initial step involves the decarboxylation of 2-nitrobenzoic acid to yield nitrobenzene (B124822). Subsequently, nitrobenzene undergoes electrophilic aromatic substitution, specifically chlorination, to introduce a chlorine atom at the ortho position, forming 2-chloronitrobenzene. The key carbon-carbon bond formation is achieved in the third step via an Ullmann coupling reaction of 2-chloronitrobenzene to produce 2,2'-dinitrobiphenyl (B165474). The final step is the reduction of the two nitro groups of 2,2'-dinitrobiphenyl to the corresponding amino groups, yielding the target molecule, 2,2'-Biphenyldiamine.

Figure 1: Synthetic pathway from 2-nitrobenzoic acid to 2,2'-biphenyldiamine.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12[1] | 148[1] | - | White solid[1] |

| Nitrobenzene | C₆H₅NO₂ | 123.11[2] | 5.7[2] | 210.9[2] | Pale yellow, oily liquid[2] |

| 2-Chloronitrobenzene | C₆H₄ClNO₂ | 157.55[3] | 31-33[3] | 246[4] | Monoclinic needles[4] |

| 2,2'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | 244.20[5] | 124-126 | - | Yellow crystals[6] |

| 2,2'-Biphenyldiamine | C₁₂H₁₂N₂ | 184.24[7][8] | - | - | Off-White Clear Liquid[9] |

Table 2: Reaction Yields

| Reaction Step | Product | Typical Yield (%) |

| Decarboxylation | Nitrobenzene | Variable |

| Chlorination | 2-Chloronitrobenzene | ~10% of isomer mixture[4] |

| Ullmann Coupling | 2,2'-Dinitrobiphenyl | 52-61[6] |

| Reduction | 2,2'-Biphenyldiamine | High |

Experimental Protocols

Step 1: Decarboxylation of 2-Nitrobenzoic Acid to Nitrobenzene

Principle: 2-Nitrobenzoic acid undergoes thermal decarboxylation at temperatures above 180 °C to yield nitrobenzene and carbon dioxide.[1]

Materials:

-

2-Nitrobenzoic acid

-

High-temperature heating mantle with a temperature controller

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

Place 2-nitrobenzoic acid in a round-bottom flask equipped with a distillation apparatus.

-

Heat the flask using a heating mantle. The temperature should be gradually raised to above 180 °C.[1]

-

As the decarboxylation proceeds, nitrobenzene will be formed and can be distilled off.

-

Collect the distillate, which is crude nitrobenzene.

-

The crude product can be purified by fractional distillation.

Note: This reaction should be performed in a well-ventilated fume hood due to the release of CO₂ and the handling of nitrobenzene.

Step 2: Ortho-Chlorination of Nitrobenzene to 2-Chloronitrobenzene

Principle: Nitrobenzene undergoes electrophilic aromatic substitution with chlorine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The nitro group is a meta-director; however, a mixture of isomers including the ortho-product is obtained.[4][10]

Materials:

-

Nitrobenzene

-

Chlorine gas (Cl₂)

-

Anhydrous ferric chloride (FeCl₃)

-

Reaction flask equipped with a gas inlet tube, a stirrer, and a reflux condenser

-

Apparatus for fractional distillation

Procedure:

-

In a reaction flask, place nitrobenzene and a catalytic amount of anhydrous ferric chloride.

-

With stirring, bubble chlorine gas through the mixture at a temperature of 35-45 °C.[4]

-

The reaction progress can be monitored by gas chromatography (GC) to determine the isomer distribution.

-

Upon completion, the reaction mixture will contain a mixture of 2-chloronitrobenzene, 3-chloronitrobenzene, and 4-chloronitrobenzene, with the meta isomer being the major product.[4]

-

The isomers can be separated by fractional distillation.[4] 2-chloronitrobenzene has a boiling point of 246 °C.[4]

Note: This reaction involves hazardous materials (chlorine gas) and should be conducted with extreme caution in a suitable fume hood.

Step 3: Ullmann Coupling of 2-Chloronitrobenzene to 2,2'-Dinitrobiphenyl

Principle: The Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a biaryl.[11] In this step, 2-chloronitrobenzene is dimerized to 2,2'-dinitrobiphenyl.

Materials:

-

2-Chloronitrobenzene

-

Copper bronze

-

Clean, dry sand

-

1 L flask with a mechanical stirrer

-

Oil bath

-

Norit (activated carbon)

Procedure:

-

In a 1 L flask equipped with a mechanical stirrer, place 200 g (1.27 moles) of 2-chloronitrobenzene and 300 g of clean, dry sand.[6]

-

Heat the mixture in an oil bath to 215–225 °C.[6]

-

Slowly add 200 g of copper bronze to the heated mixture over approximately 1.2 hours, maintaining the temperature at 215–225 °C.[6]

-

Continue stirring and heating at this temperature for an additional 1.5 hours.[6]

-

While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir until small clumps form.[6]

-

After cooling, break up the clumps in a mortar.[6]

-

Extract the product by boiling the mixture with two 1.5 L portions of ethanol for 10 minutes each, followed by filtration.[6]

-

Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.[6]

-

Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.[6]

-

For purification, dissolve the crude product in hot ethanol, treat with Norit, filter, and recrystallize by cooling in an ice bath. The pure product is obtained as yellow crystals with a melting point of 123.5–124.5 °C.[6] The yield is typically between 80–95 g (52–61%).[6]

Note: The quality of the copper bronze is crucial for the success of the Ullmann reaction.[6] The reaction temperature should be carefully controlled to avoid side reactions.

Step 4: Reduction of 2,2'-Dinitrobiphenyl to 2,2'-Biphenyldiamine

Principle: The nitro groups of 2,2'-dinitrobiphenyl are reduced to amino groups using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Materials:

-

2,2'-Dinitrobiphenyl

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Celite

Procedure:

-

In a hydrogenation vessel, dissolve 2,2'-dinitrobiphenyl in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (a typical pressure is 25-50 psi).

-

Stir or shake the mixture at room temperature until the uptake of hydrogen ceases.

-

After the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 2,2'-Biphenyldiamine.

-

The product can be further purified by recrystallization if necessary.

Note: Palladium on carbon is flammable, especially when saturated with hydrogen. Handle with care in an inert atmosphere.[12]

Safety Considerations

This synthetic route involves the use of hazardous chemicals and potentially dangerous reaction conditions. It is imperative that all procedures are carried out by trained personnel in a well-equipped laboratory with appropriate safety measures in place, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a certified fume hood. Special care should be taken when handling chlorine gas, nitroaromatic compounds, and flammable catalysts like Pd/C. Proper waste disposal procedures must be followed for all chemical waste generated.

References

- 1. chemcess.com [chemcess.com]

- 2. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 3. 2-Nitrochlorobenzene | CAS#:88-73-3 | Chemsrc [chemsrc.com]

- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,2'-Dinitrobiphenyl | C12H8N2O4 | CID 75529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Biphenyl-2,2'-diamine | CymitQuimica [cymitquimica.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 2,2'-Biphenyldiamine | C12H12N2 | CID 15075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chlorination of Nitrobenzene – Myetutors [myetutors.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

The Pivotal Physicochemical Properties of Functional Biphenyldiamine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The biphenyldiamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and molecular probes. Its conformational flexibility and synthetic tractability allow for the precise positioning of functional groups to optimize interactions with biological targets. A profound understanding of the physicochemical properties of functionalized this compound derivatives is paramount for successful drug design and development, as these properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides an in-depth overview of the core physicochemical properties of this important class of molecules, complete with experimental protocols and visualizations of their role in cellular signaling.

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for 4,4'-biphenyldiamine (benzidine) and its derivatives. These parameters are crucial for predicting the behavior of these compounds in biological systems.

Table 1: General Physicochemical Properties of 4,4'-Biphenyldiamine and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 4,4'-Biphenyldiamine | C₁₂H₁₂N₂ | 184.24 | 120 | Slightly soluble in water, soluble in ethanol.[1] |

| 3,3'-Dimethylbenzidine | C₁₄H₁₆N₂ | 212.29 | 129–131 | Slightly soluble in water; soluble in ethanol, diethyl ether.[1] |

| 3,3'-Dimethoxybenzidine | C₁₄H₁₆N₂O₂ | 244.29 | 137 | Insoluble in water; soluble in acetone, benzene, ethanol.[1] |

| 3,3'-Dimethoxybenzidine dihydrochloride | C₁₄H₁₈Cl₂N₂O₂ | 317.21 | 274 | Readily soluble in hot water, sparingly soluble in cold water.[1] |

| 2,2',5,5'-Tetramethylbiphenyl-4,4'-diamine | C₁₆H₂₀N₂ | 240.35 | - | Soluble in N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc).[2] |

Table 2: Ionization and Lipophilicity Data

| Compound | pKa | logP |

| 4,4'-Biphenyldiamine | pKa₁: 4.95, pKa₂: 3.57 | - |

| N,N,N',N'-Tetramethylbenzidine | 4.17 | - |

Note: Experimental data for a wider range of functional this compound derivatives is dispersed throughout the scientific literature. The values presented here are for common parent structures.

Experimental Protocols

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and for selecting candidates with favorable pharmacokinetic profiles. The following are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[3]

Materials and Apparatus:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Thermostatted reaction vessel

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Nitrogen gas supply

-

Analyte solution (1 mM in a suitable solvent, e.g., water or a co-solvent system)

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[4]

-

Sample Preparation: Prepare a 1 mM solution of the this compound derivative. For poorly soluble compounds, a co-solvent such as methanol (B129727) may be used, and extrapolation to zero co-solvent is necessary.[3]

-

Titration Setup: Place 20 mL of the 1 mM sample solution into the thermostatted reaction vessel. Add KCl solution to maintain a constant ionic strength.[4]

-

Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of basic compounds.[4]

-

Titration:

-

For a basic compound, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[4]

-

Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.[4]

-

Continuously monitor and record the pH after each addition, ensuring the reading stabilizes (drift < 0.01 pH units/minute).[5]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Identify the inflection point(s) on the curve. The pH at the half-equivalence point corresponds to the pKa of the ionizable group.[5]

-

Perform at least three replicate titrations to ensure reproducibility and calculate the average pKa and standard deviation.[4][5]

-

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Materials and Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Sample Preparation: Add an excess amount of the solid this compound derivative to a glass vial containing a known volume of the buffer solution. The excess solid should be visually apparent.[6]

-

Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[8][9]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. Separate the solid from the saturated solution by centrifugation or filtration.[6]

-

Concentration Analysis:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the aliquot if necessary and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[8]

-

Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

-

-

Data Reporting: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate.

Protocol 3: Determination of the Partition Coefficient (logP) by RP-HPLC

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method.[10][11][12]

Materials and Apparatus:

-

RP-HPLC system with a UV detector

-

C18 analytical column

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and water or buffer)

-

A set of reference compounds with known logP values

-

Solutions of the test compound and reference compounds

Procedure:

-

System Setup: Equilibrate the RP-HPLC system with the chosen mobile phase. The composition of the mobile phase can be adjusted to achieve suitable retention times.

-

Calibration:

-

Inject a series of reference compounds with well-established logP values onto the column.[10]

-

Record the retention time (t_R) for each reference compound.

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds.[10]

-

-

Sample Analysis:

-

Inject the this compound derivative under the same chromatographic conditions.

-

Determine its retention time and calculate its log k value.

-

-

logP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its log k value.[10]

-

Visualization of Functional Roles

Functional this compound derivatives are frequently designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[13][14][15][16] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[17][18] The following diagrams illustrate a generalized experimental workflow and a common signaling pathway targeted by such inhibitors.

Caption: A typical workflow for the development of this compound derivatives.

Caption: Inhibition of the MAPK signaling pathway by a this compound derivative.

References

- 1. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 13. symansis.com [symansis.com]

- 14. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2,2'-Biphenyldiamine Reaction Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of reaction products derived from 2,2'-Biphenyldiamine. It covers key synthetic methodologies, detailed experimental protocols for crystallization and X-ray diffraction, and presents crystallographic data for representative compounds. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.

Introduction

2,2'-Biphenyldiamine and its derivatives are versatile building blocks in coordination chemistry and materials science. Their ability to form stable Schiff base complexes with a variety of aldehydes has led to the synthesis of compounds with interesting structural motifs and potential applications in catalysis and as biologically active agents. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these reaction products, offering crucial insights into their molecular geometry, intermolecular interactions, and solid-state packing. This guide focuses on the synthesis, crystallization, and structural analysis of key reaction products of 2,2'-Biphenyldiamine.

Synthesis of 2,2'-Biphenyldiamine Derivatives

A common class of 2,2'-Biphenyldiamine reaction products are Schiff bases, formed through the condensation reaction with aldehydes. A representative example is the synthesis of N,N′-Bis(3-phenylallylidene)biphenyl-2,2′-diamine from the reaction of 2,2'-Biphenyldiamine with cinnamaldehyde (B126680).[1][2]

Another important derivative is 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, which can be used as a ligand in the formation of metal-organic frameworks (MOFs).[3]

Experimental Protocol: Synthesis of N,N′-Bis(3-phenylallylidene)biphenyl-2,2′-diamine[1][2]

Materials:

-

2,2'-Biphenyldiamine

-

Cinnamaldehyde

-

Diethyl ether

Procedure:

-

Dissolve 5 mmol of 2,2'-Biphenyldiamine and 10 mmol of cinnamaldehyde in 50 ml of diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Remove the diethyl ether by rotary evaporation to yield a solid product.

-

Recrystallize the crude solid from ethanol twice to obtain purified crystals of N,N′-Bis(3-phenylallylidene)biphenyl-2,2′-diamine.

Single Crystal Growth and X-ray Crystallography

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. Various techniques can be employed for the crystallization of small molecules like the reaction products of 2,2'-Biphenyldiamine.

Generalized Experimental Protocol: Single Crystal Growth

The following is a generalized protocol for the growth of single crystals suitable for X-ray diffraction analysis. The choice of solvent and method will need to be optimized for each specific compound.

Methods:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a solvent mixture) in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location at a constant temperature.

-

Crystals should form over a period of several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

-

The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

-

Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below.

-

The decrease in solubility upon cooling can lead to the formation of single crystals.

-

Generalized Experimental Protocol: X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structures can be determined using X-ray diffraction.

Procedure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[4][5]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to improve the agreement between the calculated and observed diffraction data.[6][7]

Crystallographic Data of Reaction Products

The following tables summarize the crystallographic data for selected reaction products of 2,2'-Biphenyldiamine.

Table 1: Crystallographic Data for N,N′-Bis(3-phenylallylidene)biphenyl-2,2′-diamine [1][2]

| Parameter | Value |

| Chemical Formula | C₃₀H₂₄N₂ |

| Formula Weight | 412.51 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 15.4354(12) |

| b (Å) | 31.783(2) |

| c (Å) | 9.6188(8) |

| V (ų) | 4718.8(6) |

| Z | 8 |

| Temperature (K) | 295(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.110 |

Table 2: Crystallographic Data for 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid dihydrate [3]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₂O₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0254(5) |

| b (Å) | 11.2726(6) |

| c (Å) | 13.4494(7) |

| α (°) | 111.535(2) |

| β (°) | 92.068(2) |

| γ (°) | 102.644(2) |

| V (ų) | 1368.16(13) |

| Z | 4 |

| Temperature (K) | 150 |

| Rgt(F) | 0.047 |

| wRref(F²) | 0.133 |

Visualizations of Experimental Workflows

The following diagrams illustrate the key workflows described in this guide.

Biological Significance

While a comprehensive analysis of signaling pathways for the reaction products of 2,2'-Biphenyldiamine is beyond the scope of this guide and requires further specific biological studies, it is noteworthy that Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The precise three-dimensional structures obtained from crystal structure analysis are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents. Future research may focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of reaction products of 2,2'-Biphenyldiamine. By presenting detailed experimental protocols, summarizing key crystallographic data, and visualizing the experimental workflows, this document serves as a valuable resource for researchers. The methodologies and data presented herein will aid in the synthesis, crystallization, and structural characterization of novel 2,2'-Biphenyldiamine derivatives, facilitating further exploration of their properties and potential applications.

References

- 1. N,N′-Bis(3-phenylallylidene)biphenyl-2,2′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. iucr.org [iucr.org]

- 7. atbweb.stanford.edu [atbweb.stanford.edu]

The Influence of Isomerism on the Structure-Property Relationships of Biphenyl Polyimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

High-performance polyimides derived from biphenyl (B1667301) monomers are a cornerstone in advanced materials science, offering exceptional thermal stability, mechanical strength, and dielectric properties. The strategic selection of isomeric biphenyltetracarboxylic dianhydrides and diamines allows for precise tuning of the final polymer's characteristics. This technical guide delves into the core principles governing the chemical structure-property relationships of isomeric biphenyl polyimides, providing a comprehensive overview for researchers and professionals in materials science and related fields.

The Role of Isomerism in Biphenyl Polyimide Properties

The isomeric substitution pattern of the biphenyl moiety in both the dianhydride and diamine monomers profoundly impacts the polymer chain's geometry, packing efficiency, and intermolecular interactions. These factors, in turn, dictate the macroscopic properties of the resulting polyimide. Generally, a more linear and rigid polymer backbone, often achieved with para-substituted isomers, leads to enhanced thermal and mechanical properties due to more efficient chain packing and stronger intermolecular charge-transfer complex (CTC) formation.[1] Conversely, kinked or asymmetric structures resulting from meta-substituted or asymmetric isomers disrupt this regular packing, often leading to improved solubility and processability, albeit sometimes at the expense of thermal and mechanical performance.[1][2]

Impact of Biphenyltetracarboxylic Dianhydride (BPDA) Isomers

A series of polyimides can be synthesized from three key biphenyltetracarboxylic dianhydride isomers: 3,3′,4,4′-BPDA (s-BPDA), 2,3,3′,4′-BPDA (a-BPDA), and 2,2′,3,3′-BPDA (i-BPDA).[3] The geometry of these dianhydrides significantly influences the properties of the resulting polyimides. The use of bent or distorted BPDA isomers like a-BPDA and i-BPDA can enhance the glass transition temperature (Tg) compared to the more linear s-BPDA.[2][4] This is attributed to the increased difficulty of internal rotation around the biphenyl linkages in these more contorted structures.[2] The solubility of the polyimides in organic solvents also follows a trend related to the isomer structure, with solubility increasing in the order of s-BPDA < a-BPDA < i-BPDA, which is linked to the semi-crystalline nature of s-BPDA-based polyimides versus the amorphous morphology of those derived from a-BPDA and i-BPDA.[4]

Influence of Diamine Isomers

The isomeric attachment of amine functional groups on the aromatic diamine backbone, typically as meta- or para-isomers, directly affects the polymer chain's linearity.[1] Polyimides derived from para-phenylenediamine generally exhibit superior thermo-mechanical properties compared to their meta-phenylenediamine counterparts due to the formation of a more linear and rigid rod-like polymer structure.[1] This linearity facilitates ordered chain packing and strong intermolecular interactions. In contrast, the kinked structure introduced by meta-isomers disrupts this packing, which can lead to increased solubility and flexibility.[1] For instance, in a study comparing polyimides from a carbazole-containing diamine, the meta-substituted isomer resulted in a polymer with a less ordered chain structure, weaker hydrogen bonding, and consequently, looser chain stacking and increased free volume compared to the para-substituted counterpart.[5]

Quantitative Data on Isomeric Biphenyl Polyimide Properties

The following tables summarize key quantitative data on the properties of various isomeric biphenyl polyimides, allowing for a direct comparison of the effects of different monomer structures.

Table 1: Thermal Properties of Isomeric Biphenyl Polyimides

| Polyimide System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |

| s-BPDA based PIs | Lower Tg | ~525-539 (in N2) |

| a-BPDA based PIs | Higher Tg than s-BPDA | ~523-534 (in air) |

| i-BPDA based PIs | Highest Tg | - |

| PTEIs (with 3-substituted phthalimide) | 210–242 | 525–539 (in N2) |

| PIs with multiple side methyl and biphenyl groups | > 284 | 496–505 (in N2) |

| a-BPDA/PDA (annealed at 350°C) | Higher than s-BPDA/PDA | - |

| a-BPDA/PDA (annealed at 400°C) | 410 | - |

Data compiled from multiple sources.[2][6][7]

Table 2: Mechanical Properties of Isomeric Biphenyl Polyimides

| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| PTEIs | 106–127 | 2.2–2.8 | 8.6–11.5 |

| Fluorinated aromatic PIs with rigid backbones | up to 326.7 | up to 8.4 | - |

| 2,7-CPPI (para-linked) | Higher than meta-linked | - | - |

| M-2,7-CPPI (meta-linked) | Lower than para-linked | - | - |

Data compiled from multiple sources.[2][5][8]

Table 3: Dielectric Properties of Isomeric Biphenyl Polyimides

| Polyimide System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |

| PIs with multiple side methyl and biphenyl groups | 2.66–2.91 | 0.00579–0.00677 |

| PIs with biphenyl and bis-benzimidazole rings | 2.10–2.94 | - |

| BPDA-based PI with fluorene (B118485) groups | 5.7 | - |

Data compiled from multiple sources.[6][9][10][11]

Experimental Protocols

The synthesis of isomeric biphenyl polyimides is most commonly achieved through a two-step polycondensation reaction.[12][13] This process involves the initial formation of a soluble poly(amic acid) precursor, which is subsequently converted to the final polyimide through a cyclodehydration reaction known as imidization.

Two-Step Synthesis of Polyimides

-

Poly(amic acid) Synthesis:

-

An aromatic diamine is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a flask equipped with a mechanical stirrer and a nitrogen inlet.[12][14]

-

A stoichiometric amount of the biphenyltetracarboxylic dianhydride is gradually added to the stirred diamine solution.

-

The reaction mixture is stirred at room temperature under a nitrogen atmosphere for a period of time, typically several hours, allowing for the formation of the high molecular weight poly(amic acid).[12]

-

-

Imidization: The conversion of the poly(amic acid) to the final polyimide can be accomplished through two primary methods:

-

Thermal Imidization: The poly(amic acid) solution is cast onto a substrate (e.g., a glass plate) to form a film. The film is then subjected to a staged heating process in an oven, with temperatures gradually increasing to typically 250-350°C, to drive the cyclodehydration reaction and remove the solvent.[13][14]

-

Chemical Imidization: This method involves the addition of a dehydrating agent, such as a mixture of acetic anhydride (B1165640) and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine), to the poly(amic acid) solution at room temperature.[15] The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, washed, and dried.[12]

-

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure and properties of the synthesized polyimides:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the completion of the imidization reaction by monitoring the disappearance of amic acid bands and the appearance of characteristic imide absorption bands.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the monomers and the final polymer.[18]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the polyimide by measuring its weight loss as a function of temperature.[14][19]

-

Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): Used to determine the glass transition temperature (Tg) of the polymer.[20][21]

-

Tensile Testing: Measures the mechanical properties of the polyimide films, including tensile strength, modulus, and elongation at break.[21]

-

Dielectric Analysis: Characterizes the dielectric constant and dielectric loss of the materials, which are crucial for applications in microelectronics.[8]

Visualizing Structure-Property Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.

Caption: Isomerism's impact on polyimide properties.

Caption: Polyimide synthesis & characterization workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isomeric Biphenyl Polyimides. (I) Chemical Structure-property Relationships | Semantic Scholar [semanticscholar.org]

- 4. Isomeric Biphenyl Polyimides. (I) Chemical Structure-property Relationships | CiNii Research [cir.nii.ac.jp]

- 5. The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones | MDPI [mdpi.com]

- 9. Hydroscopicity and Dielectric Properties of Polyimide Containing Biphenyl and Bis-Benzimidazole Rings | Scientific.Net [scientific.net]

- 10. tandfonline.com [tandfonline.com]

- 11. An Interesting Result of Dielectric Property for Novel Polyimides with Fluorene Groups | Scientific.Net [scientific.net]

- 12. benchchem.com [benchchem.com]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. osti.gov [osti.gov]

- 17. Polyimide - Wikipedia [en.wikipedia.org]

- 18. uvadoc.uva.es [uvadoc.uva.es]

- 19. fire.tc.faa.gov [fire.tc.faa.gov]

- 20. matec-conferences.org [matec-conferences.org]

- 21. Surface characterization and degradation behavior of polyimide films induced by coupling irradiation treatment - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05744C [pubs.rsc.org]

Unlocking the Potential of Organic Electronics: A Technical Guide to Biphenyldiamine Derivatives as p-Type Semiconductors

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of organic electronics, the development of high-performance, solution-processable p-type semiconductors is paramount for the advancement of next-generation displays, sensors, and flexible circuits. This in-depth technical guide delves into the core principles, synthesis, characterization, and application of a promising class of materials: biphenyldiamine derivatives. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their properties and the experimental methodologies crucial for their evaluation.

Introduction to this compound Derivatives

This compound derivatives, particularly those based on the N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) core, have emerged as benchmark p-type (hole-transporting) materials in organic light-emitting diodes (OLEDs) and other organic electronic devices. Their rigid biphenyl (B1667301) core coupled with the electron-donating triphenylamine (B166846) moieties provides excellent thermal stability and favorable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport.[1] Recent research has expanded to include biphenyl enamines, which offer facile, one-step synthesis routes without the need for expensive catalysts, making them attractive for cost-effective, large-scale production.[2][3]

These materials are characterized by their ability to transport positive charge carriers (holes) and are integral to the performance of various organic semiconductor devices.[4] Their versatility allows for solution-processing, enabling fabrication on flexible substrates and opening avenues for innovative applications in wearable technology and flexible displays.

Key Properties of this compound Derivatives

The performance of this compound derivatives as p-type semiconductors is dictated by several key physical and electronic properties. Understanding these parameters is crucial for material selection and device design.

Charge Carrier Mobility

Hole mobility (µh) is a critical parameter that quantifies the ease with which holes move through the material under an applied electric field. Higher mobility leads to faster device switching speeds and improved performance. For this compound derivatives, hole mobilities are typically in the range of 10⁻⁶ to 10⁻² cm²/Vs.[2][5][6] The mobility is influenced by molecular packing in the solid state, with more ordered structures generally leading to higher mobility.

Thermal Stability

The ability of a material to withstand heat without degrading is essential for device longevity and operational stability. This compound derivatives generally exhibit high thermal stability, with glass transition temperatures (Tg) often exceeding 100°C.[7][8] The glass transition temperature is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable to prevent morphological changes in the thin film during device operation, which can lead to performance degradation.

Ionization Potential

The ionization potential (IP), which corresponds to the HOMO energy level, is a crucial parameter for determining the efficiency of hole injection from the anode into the organic semiconductor. A good alignment between the work function of the anode and the HOMO level of the p-type material minimizes the energy barrier for hole injection. The ionization potential of TPD, a widely studied this compound derivative, has been measured to be approximately 5.38 eV using ultraviolet photoelectron spectroscopy (UPS).[1]

Quantitative Data Summary

To facilitate comparison and material selection, the following tables summarize key quantitative data for various this compound derivatives reported in the literature.

Table 1: Hole Mobility of Selected this compound Derivatives

| Compound/Derivative | Measurement Technique | Mobility (cm²/Vs) | Reference |

| TPD in Polycarbonate (50 wt%) | Time-of-Flight | 1 x 10⁻⁵ | [5] |

| Poly-TPD | SCLC | 1-2 x 10⁻³ | [6] |

| Biphenyl Enamine (BE3) | Time-of-Flight | 2 x 10⁻² (at high field) | |

| TPD Derivative (P1) | OLED device | - | |

| TPD Derivative (P2) | OLED device | - | [1] |

| TPD Derivative (P3) | OLED device | - | [1] |

Table 2: Thermal Properties of Selected this compound Derivatives

| Compound/Derivative | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |

| 6FDA-based Polyimides | 270+ | 490+ | [7] |

| Biphenyl Enamine (BE1) | 103 | - | [3] |

| Biphenyl Enamine (BE2) | 134 | - | [3] |

| Biphenyl Enamine (BE3) | 129 | - | [3] |

| TPD Polymer (P1) | 132 | - | [1] |

| TPD Polymer (P2) | 151 | - | [1] |

| TPD Polymer (P3) | 145 | - | [1] |

Table 3: Ionization Potential of Selected this compound Derivatives

| Compound/Derivative | Measurement Technique | Ionization Potential (eV) | Reference |

| TPD | UPS | 5.38 | [1] |

| Biphenyl Enamine (BE1) | Photoemission in air | 5.29 | [2] |

| Biphenyl Enamine (BE2) | Photoemission in air | 5.25 | [2] |

| Biphenyl Enamine (BE3) | Photoemission in air | 5.19 | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of materials science research. This section provides methodologies for key experiments related to the synthesis and characterization of this compound derivatives.

Synthesis of N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD)

This protocol is adapted from a known synthetic procedure.

Materials:

-

N,N'-diphenyl[1,1'-biphenyl]-4,4'-diamine

-

m-iodotoluene

-

Anhydrous potassium carbonate

-

Copper bronze catalyst

-

Anhydrous dimethylsulfoxide (DMSO)

-

Magnesium sulfate (B86663)

-

n-octane

-

Woelm neutral alumina

Procedure:

-

In a 5000 mL, three-necked, round-bottom flask equipped with a mechanical stirrer and under an argon atmosphere, combine 336 g (1 mole) of N,N'-diphenyl[1,1'-biphenyl]-4,4'-diamine, 550 g (2.5 moles) of m-iodotoluene, 550 g (4 moles) of anhydrous potassium carbonate, and 50 g of copper bronze catalyst in 1500 mL of anhydrous DMSO.

-

Reflux the heterogeneous mixture for 6 days.

-

Allow the mixture to cool to room temperature.

-

Add 2000 mL of benzene to the dark slurry and filter the mixture.

-

Extract the filtrate four times with water.

-

Dry the organic layer with magnesium sulfate and filter.

-

Remove the benzene under reduced pressure.

-

Purify the black product by column chromatography using Woelm neutral alumina.

-

Recrystallize the product from n-octane to obtain colorless crystals of TPD. The melting point should be in the range of 167-169°C.

Hole Mobility Measurement by Time-of-Flight (ToF)

The Time-of-Flight (ToF) technique is a direct method for measuring the drift mobility of charge carriers in a material.

Sample Preparation:

-

Prepare a solution of the this compound derivative in a suitable solvent (e.g., toluene, chloroform).

-

Fabricate a sandwich-type device structure, typically ITO/p-type material/Al. The organic layer can be deposited by spin-coating or thermal evaporation. The thickness of the organic layer should be in the micrometer range.

Experimental Setup:

-

A pulsed laser for photogeneration of charge carriers.

-

A voltage source to apply an electric field across the sample.

-

An oscilloscope to record the transient photocurrent.

-

A sample holder with temperature control.

Procedure:

-

Place the sample in the holder and apply a DC voltage.

-

Excite the sample with a short laser pulse through the transparent ITO electrode. The laser wavelength should be chosen to ensure strong absorption in a thin layer near the electrode.

-

The photogenerated holes will drift across the organic layer under the influence of the applied electric field.

-

Record the resulting transient photocurrent using the oscilloscope.

-

The transit time (tT) is determined from the inflection point of the photocurrent transient when plotted on a double logarithmic scale.

-

The hole mobility (µ) is calculated using the formula: µ = d² / (V * tT), where d is the thickness of the organic layer and V is the applied voltage.

Determination of HOMO Level by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Experimental Setup:

-

A potentiostat.

-

A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

An electrolyte solution (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

-

A ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Procedure:

-

Dissolve the this compound derivative and the supporting electrolyte in a suitable solvent.

-

Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan, sweeping the potential and recording the resulting current.

-

Record the voltammogram of the ferrocene standard under the same conditions.

-

Determine the onset oxidation potential (E_ox) of the this compound derivative from the voltammogram.

-

The HOMO energy level can be estimated using the following empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV.

Visualizing Key Processes and Relationships

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate fundamental processes and workflows.

Caption: Charge transport in p-type organic semiconductors occurs via a hopping mechanism.

Caption: A typical workflow for the fabrication and characterization of an OTFT.

Caption: Relationship between molecular structure modifications and material properties.

Conclusion

This compound derivatives represent a versatile and highly tunable class of p-type organic semiconductors with significant potential for a wide range of electronic applications. Their robust thermal stability, good charge transport characteristics, and amenability to solution-based processing make them compelling candidates for next-generation flexible and transparent electronics. This guide has provided a comprehensive overview of their core properties, detailed experimental protocols for their synthesis and characterization, and a summary of key performance data. Continued research into novel derivatives and optimization of device fabrication processes will undoubtedly unlock even greater potential for this important class of organic materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of biphenyl enamines for applications as p-type semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. researchgate.net [researchgate.net]

- 6. Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

4,4'-Biphenyldiamine (Benzidine): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4,4'-Biphenyldiamine, commonly known as benzidine. The document covers its systematic nomenclature, various synonyms, and key identifiers, laying the groundwork for further exploration of its chemical and biological properties.

Nomenclature and Identification

4,4'-Biphenyldiamine is an aromatic amine that has been of significant interest due to its industrial applications and well-documented carcinogenicity. Accurate identification is crucial for researchers and professionals working with this compound or its derivatives.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is [1,1′-Biphenyl]-4,4′-diamine .[1] However, it is most commonly referred to by its trivial name, benzidine .[1]

Over the years, a multitude of synonyms and trade names have been used for 4,4'-Biphenyldiamine, reflecting its widespread use in various industries, particularly in the manufacturing of dyes. Understanding these alternative names is essential for a comprehensive literature review and for identifying the compound in historical and international contexts.

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the standard. The primary CAS Number for 4,4'-Biphenyldiamine is 92-87-5 .[1][2][3][4][5]

A summary of the key identifiers for 4,4'-Biphenyldiamine is provided in the table below.

| Identifier Type | Value |

| Preferred IUPAC Name | [1,1′-Biphenyl]-4,4′-diamine[1][2] |

| Trivial Name | Benzidine[1] |

| CAS Registry Number | 92-87-5[1][2][3][4][5] |

| Molecular Formula | C12H12N2[2][3][4][5] |

| Molecular Weight | 184.24 g/mol [2][3][5] |

| InChI | InChI=1S/C12H12N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,13-14H2[1] |

| InChIKey | HFACYLZERDEVSX-UHFFFAOYSA-N[2] |

| SMILES | NC1=CC=C(C=C1)C1=CC=C(N)C=C1[2] |

A comprehensive list of synonyms and other identifiers is presented in the following table to aid in the recognition of this compound from various sources.

| Synonyms and Other Identifiers |

| 4,4'-Bianiline[1][6] |

| 4,4'-Biphenyldiamine[1][4][6] |

| 4,4'-Diaminobiphenyl[1][5][6] |

| 4,4'-Diaminodiphenyl[2] |

| p-Diaminodiphenyl[1][2] |

| 4,4'-Diphenylenediamine[2][4][6] |

| C.I. Azoic Diazo Component 112[4] |

| Fast Corinth Base B[4] |

| Benzidin (German)[4] |

| Benzidina (Italian, Spanish)[2][4] |

| Benzydyna (Polish)[2][4] |

| p,p'-Bianiline[4] |

| p,p'-Diaminobiphenyl[4] |

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the systematic name, the common trivial name, and the primary identifier (CAS Number) for 4,4'-Biphenyldiamine.

References

- 1. Benzidine - Wikipedia [en.wikipedia.org]

- 2. [1,1'-BIPHENYL]-4,4'-DIAMINE | CAS 92-87-5 [matrix-fine-chemicals.com]

- 3. CAS-92-87-5, 4,4-Diamino Biphenyl Manufacturers, Suppliers & Exporters in India | 025642 [cdhfinechemical.com]

- 4. Benzidine [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. BENZIDINE - ACGIH [acgih.org]

An In-depth Technical Guide to the Molecular Structure and Formula of Biphenyldiamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of biphenyldiamine isomers. Biphenyldiamines, with the general molecular formula C₁₂H₁₂N₂, are a class of aromatic amines that feature two amino groups attached to a biphenyl (B1667301) scaffold. The positional isomerism of the amino groups on the biphenyl rings gives rise to ten distinct isomers, each with unique structural and electronic properties that influence their applications in materials science, organic synthesis, and notably, in drug discovery and development.

Molecular Structure and Isomerism

The core structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. The ten positional isomers are derived from the different possible arrangements of the two amino groups on these rings. The systematic IUPAC nomenclature is used to distinguish between these isomers.

The ten positional isomers of this compound are:

-

2,2'-Biphenyldiamine

-

2,3'-Biphenyldiamine

-

2,4'-Biphenyldiamine

-

3,3'-Biphenyldiamine

-

3,4'-Biphenyldiamine

-

4,4'-Biphenyldiamine

-

2,3-Biphenyldiamine

-

2,4-Biphenyldiamine

-

2,5-Biphenyldiamine

-

3,4-Biphenyldiamine

Quantitative Structural and Physicochemical Data

Below is a summary of key physicochemical properties for the ten this compound isomers, largely based on computed data from publicly available chemical databases.

| Isomer Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | PubChem CID |

| 2,2'-Biphenyldiamine | [1,1'-Biphenyl]-2,2'-diamine | C₁₂H₁₂N₂ | 184.24 | 1454-80-4 | 15075 |

| 2,3'-Biphenyldiamine | 3-(2-aminophenyl)aniline | C₁₂H₁₂N₂ | 184.24 | 10145-63-8 | 80565 |

| 2,4'-Biphenyldiamine | 4'-(2-aminophenyl)aniline | C₁₂H₁₂N₂ | 184.24 | 492-17-1 | 10292 |

| 3,3'-Biphenyldiamine | [1,1'-Biphenyl]-3,3'-diamine | C₁₂H₁₂N₂ | 184.24 | 612-67-9 | 11923 |

| 3,4'-Biphenyldiamine | 4'-(3-aminophenyl)aniline | C₁₂H₁₂N₂ | 184.24 | 32316-90-8 | 93341 |

| 4,4'-Biphenyldiamine | [1,1'-Biphenyl]-4,4'-diamine | C₁₂H₁₂N₂ | 184.24 | 92-87-5 | 7111 |

| 2,3-Biphenyldiamine | 3-Phenylbenzene-1,2-diamine | C₁₂H₁₂N₂ | 184.24 | 4855-56-3 | 78589 |

| 2,4-Biphenyldiamine | 4-Phenylbenzene-1,2-diamine | C₁₂H₁₂N₂ | 184.24 | 5307-02-8 | 79383 |

| 2,5-Biphenyldiamine | 5-Phenylbenzene-1,2-diamine | C₁₂H₁₂N₂ | 184.24 | 39070-63-8 | 135520 |

| 3,4-Biphenyldiamine | 4-Phenylbenzene-1,2-diamine | C₁₂H₁₂N₂ | 184.24 | 5307-02-8 | 79383 |

Note: Some properties are computed and may vary slightly between different databases and computational methods.

A comparative table of selected calculated molecular properties is presented below. These values are indicative and can be influenced by the computational method and basis set used.

| Isomer | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count | Topological Polar Surface Area (Ų) |

| 2,2'-Biphenyldiamine | 2.4 | 2 | 2 | 1 | 52.0 |

| 2,3'-Biphenyldiamine | 2.2 | 2 | 2 | 1 | 52.0 |

| 2,4'-Biphenyldiamine | 2.2 | 2 | 2 | 1 | 52.0 |

| 3,3'-Biphenyldiamine | 2.2 | 2 | 2 | 1 | 52.0 |

| 3,4'-Biphenyldiamine | 2.2 | 2 | 2 | 1 | 52.0 |

| 4,4'-Biphenyldiamine | 2.2 | 2 | 2 | 1 | 52.0 |

| 2,3-Biphenyldiamine | 2.4 | 2 | 2 | 1 | 52.0 |

| 2,4-Biphenyldiamine | 2.4 | 2 | 2 | 1 | 52.0 |

| 2,5-Biphenyldiamine | 2.4 | 2 | 2 | 1 | 52.0 |

| 3,4-Biphenyldiamine | 2.4 | 2 | 2 | 1 | 52.0 |

Experimental Protocols for Synthesis

The synthesis of this compound isomers can be achieved through various organic reactions. The choice of method often depends on the desired isomer and the availability of starting materials. Key synthetic strategies include the Ullmann condensation, Suzuki coupling, and Hofmann rearrangement.

General Protocol for Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-carbon bonds between aryl halides using copper. For the synthesis of symmetric biphenyldiamines, an amino-substituted aryl halide can be self-coupled.

Generalized Protocol:

-

Reactants: An amino-substituted aryl halide (e.g., 2-bromoaniline (B46623) for the synthesis of 2,2'-biphenyldiamine), copper powder (activated), and a high-boiling point solvent (e.g., nitrobenzene (B124822) or dimethylformamide).

-

Procedure: The aryl halide and activated copper powder are heated in the solvent at high temperatures (typically > 200 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is filtered to remove copper and copper salts. The filtrate is then subjected to extraction and purification, often by crystallization or chromatography, to isolate the desired this compound isomer.

General Protocol for Suzuki Coupling

The Suzuki coupling is a more modern and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. This method is particularly useful for synthesizing unsymmetrical biphenyldiamines.

Generalized Protocol:

-

Reactants: An amino-substituted aryl boronic acid (or ester) and an amino-substituted aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

General Protocol for Hofmann Rearrangement

The Hofmann rearrangement can be used to synthesize biphenyldiamines from the corresponding biphenyldicarboxamides. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Generalized Protocol:

-

Reactants: A biphenyldicarboxamide, bromine, and a strong base (e.g., sodium hydroxide) in an aqueous solution.

-

Procedure: The biphenyldicarboxamide is treated with a cold aqueous solution of bromine and sodium hydroxide. The mixture is then heated to effect the rearrangement.

-

Work-up: The reaction mixture is cooled, and the resulting this compound is isolated by filtration or extraction, followed by purification.

Reaction Mechanisms and Biological Relevance

This compound isomers can participate in a variety of chemical reactions, and their metabolic fate in biological systems is of interest to drug development professionals. A key metabolic pathway for aromatic amines is enzymatic oxidation, which can lead to the formation of reactive intermediates.

Conceptual Pathway for Enzymatic Oxidation of this compound

The enzymatic degradation of aromatic amines, such as this compound isomers, is a crucial process in both environmental microbiology and drug metabolism. Enzymes like peroxidases and laccases can catalyze the oxidation of these compounds. A generalized pathway involves the initial oxidation of the amino groups to form radical cations, which can then undergo further reactions, including polymerization or coupling, leading to detoxification or, in some cases, the formation of toxic metabolites.

Role in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, and the introduction of amino groups provides key points for further functionalization and for establishing interactions with biological targets. The specific isomer of this compound used can significantly impact the pharmacological profile of a drug candidate due to differences in their three-dimensional shape and electronic properties.

This compound derivatives have been explored for a range of therapeutic applications, including as:

-

Enzyme inhibitors: The amino groups can act as hydrogen bond donors and acceptors, interacting with the active sites of enzymes.

-

Receptor ligands: The rigid biphenyl core can serve as a scaffold to position functional groups in a specific orientation for optimal binding to receptors.

-

Building blocks for complex molecules: Biphenyldiamines are valuable starting materials for the synthesis of more complex drug candidates.

The workflow for incorporating this compound isomers into a drug discovery program often follows a structured path from initial design to preclinical evaluation.

Conclusion

The ten positional isomers of this compound represent a versatile class of compounds with significant potential in various scientific and industrial fields, particularly in drug development. Their distinct structural and electronic properties, arising from the varied placement of the amino groups, offer a rich chemical space for the design of novel therapeutic agents. A thorough understanding of their synthesis, structure-property relationships, and metabolic pathways is essential for harnessing their full potential in the development of new and effective medicines.

The Pivotal Role of 4,4'-Bis(3-aminophenoxy)biphenyl in Advancing Polymer Chemistry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(3-aminophenoxy)biphenyl (BAPB) is a highly versatile aromatic diamine monomer that serves as a critical building block in the synthesis of high-performance polymers, most notably polyimides. Its unique molecular architecture, which combines a rigid biphenyl (B1667301) core with flexible ether linkages, imparts a desirable balance of thermal stability, mechanical strength, and processability to the resulting polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of BAPB-based polymers, with a focus on polyimides, to support researchers and scientists in the development of advanced materials.

The structure of BAPB, with its meta-substituted amino groups, contributes to the improved solubility of the resulting polyimides compared to their para-substituted counterparts, without significantly compromising their high-temperature performance. This enhanced processability allows for the fabrication of these high-performance materials into various forms, such as films, coatings, and composites, for a wide range of applications in the aerospace, electronics, and biomedical fields.

Synthesis of Polyimides from 4,4'-Bis(3-aminophenoxy)biphenyl

The synthesis of polyimides from BAPB and various aromatic dianhydrides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.

General Synthesis Pathway

The reaction begins with the nucleophilic attack of the amino groups of BAPB on the carbonyl carbons of the dianhydride, leading to the formation of a poly(amic acid). This reaction is typically carried out in a polar aprotic solvent at room temperature. The subsequent imidization can be achieved either by thermal treatment at elevated temperatures or by chemical means using dehydrating agents.

The Influence of Diamine Isomers on Copoly(amide-imide) Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The structural arrangement of monomers plays a pivotal role in defining the macroscopic properties of polymers. In the realm of high-performance polymers, copoly(amide-imide)s (Co-PAIs) are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. A key factor in tailoring these properties lies in the selection of the diamine monomer, specifically the positional isomerism of its functional groups. This technical guide delves into the effects of meta- and para-diamine isomers on the critical properties of Co-PAIs, providing a comprehensive overview for researchers and professionals in materials science and related fields.

Core Concepts: Isomerism in Diamines

The positioning of amine functional groups on an aromatic diamine monomer significantly impacts the geometry and rigidity of the resulting polymer chain. Para-isomers, with their linear and symmetrical structure, tend to form more rigid, rod-like polymer chains. In contrast, meta-isomers introduce a kink or bend in the polymer backbone, leading to a more flexible and less ordered structure. This fundamental difference in chain conformation is the primary driver for the observed variations in the thermal, mechanical, and solubility properties of the corresponding Co-PAIs.

Impact on Physicochemical Properties

The choice between meta- and para-diamine isomers allows for the fine-tuning of Co-PAI properties to suit specific application requirements. The following sections summarize the key differences observed in polymers synthesized with these isomeric diamines.

Thermal Properties

The rigidity of the polymer backbone directly correlates with its thermal stability. Co-PAIs synthesized from para-substituted diamines generally exhibit superior thermal properties compared to their meta-substituted counterparts.[1][2][3][4] The linear, tightly packed chains in p-Co-PAIs lead to stronger intermolecular interactions, requiring more energy to induce thermal motion.

| Property | p-Substituted Co-PAIs | m-Substituted Co-PAIs | Reference |

| Glass Transition Temperature (Tg) | Higher | Lower | [1][2][3] |

| 5% Weight Loss Temperature (Td5) | Higher | Lower | [1][2][3] |

| Coefficient of Thermal Expansion (CTE) | Lower | Higher | [4] |

Table 1: Comparison of Thermal Properties of Co-PAIs based on Diamine Isomers.

Mechanical Properties

The enhanced chain rigidity and packing efficiency of para-isomers also translate to superior mechanical performance.[1][2][3][4] The rod-like nature of p-Co-PAI chains promotes better in-plane orientation, leading to higher tensile strength and modulus.[2][4]

| Property | p-Substituted Co-PAIs | m-Substituted Co-PAIs | Reference |

| Tensile Strength | Higher | Lower | [1][2][3] |

| Young's Modulus | Higher | Lower | [5] |

| Elongation at Break | Lower | Higher | [4] |

Table 2: Comparison of Mechanical Properties of Co-PAIs based on Diamine Isomers.

Solubility and Processability

A significant challenge with high-performance aromatic polymers is their often-poor solubility, which complicates processing.[6][7] This is where meta-substituted diamines offer a distinct advantage. The kinked structure introduced by meta-isomers disrupts chain packing, reducing crystallinity and allowing solvent molecules to penetrate more easily.[8] This improved solubility is crucial for solution-based processing techniques like solution casting.[2][6]

| Property | p-Substituted Co-PAIs | m-Substituted Co-PAIs | Reference |

| Solubility in Organic Solvents | Lower | Higher | [6][9] |

| Processability | More Difficult | Easier | [2][4] |

Table 3: Comparison of Solubility and Processability of Co-PAIs based on Diamine Isomers.

Optical Properties

For applications requiring optical transparency, the choice of diamine isomer can be critical. The more ordered and crystalline nature of para-substituted Co-PAIs can sometimes lead to higher opacity. In contrast, the amorphous structure of meta-substituted Co-PAIs generally results in better optical transparency.[1][2][3]

| Property | p-Substituted Co-PAIs | m-Substituted Co-PAIs | Reference |

| Optical Transparency | Lower | Slightly Better | [1][2][3] |

Table 4: Comparison of Optical Properties of Co-PAIs based on Diamine Isomers.

Experimental Protocols

The synthesis of Co-PAIs from diamine isomers typically follows a two-step polycondensation reaction. The following is a generalized experimental protocol based on cited literature.[1][2][3]

Synthesis of Diamine Monomers

Meta- and para-substituted N,N'-[2,2'-bis(trifluoromethyl)-4,4'-biphenylene]bis(aminobenzamide) (MPAB) diamine isomers can be synthesized from 3- and 4-nitrobenzoyl chloride and 2,2'-bis(trifluoromethyl) benzidine (B372746) (TFB), respectively.[1][2][3]

-

Reaction: TFB and the respective nitrobenzoyl chloride (3-nitrobenzoyl chloride for m-MPAB and 4-nitrobenzoyl chloride for p-MPAB) are dissolved in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

-

Catalysis: A catalyst, for example, pyridine, is added to the mixture.[2]

-

Reaction Conditions: The reaction is carried out at room temperature under a nitrogen atmosphere for several hours.[2]

-

Hydrogenation: The resulting intermediate is then subjected to a hydrogenation reaction to reduce the nitro groups to amine groups, yielding the final diamine monomer.[2]

-

Purification: The product is purified by precipitation in distilled water and subsequent drying.[2]

Synthesis of Copoly(amide-imide)s

-

Poly(amic acid) (PAA) Synthesis: The synthesized diamine isomer is reacted with dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and 4,4'-biphthalic anhydride (BPA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a poly(amic acid) (PAA) solution.[1][2][3]

-

Film Casting: The viscous PAA solution is then cast onto a substrate (e.g., a glass plate) to form a thin film.[1][2][3]

-

Thermal Imidization: The PAA film is subjected to a stepwise thermal curing process to convert it into the final copoly(amide-imide) film.[1][2][3] This process involves heating the film at progressively higher temperatures, for instance, from 100°C to 300°C, to drive the cyclization of the amic acid groups to imide groups and remove the solvent.

Characterization

The properties of the resulting Co-PAI films are then characterized using a variety of standard techniques:

-

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and glass transition temperature.[10]

-

Mechanical Testing: A universal testing machine is employed to measure tensile strength, Young's modulus, and elongation at break.

-

Solubility Testing: The solubility of the polymer films is assessed in a range of organic solvents at room temperature and upon heating.[9]

-

Optical Transmittance: UV-Vis spectroscopy is used to evaluate the optical transparency of the films.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Relationship between diamine isomer structure and Co-PAI properties.

Caption: Experimental workflow for Co-PAI synthesis and characterization.

Conclusion

The isomeric structure of diamine monomers is a powerful tool for tuning the properties of copoly(amide-imide)s. Para-substituted diamines lead to polymers with superior thermal and mechanical properties, making them ideal for applications demanding high performance under extreme conditions. Conversely, meta-substituted diamines enhance solubility and processability, opening up a wider range of fabrication possibilities, and can offer improved optical transparency. A thorough understanding of these structure-property relationships is essential for the rational design of advanced Co-PAI materials tailored to the specific needs of various technological applications, from aerospace and microelectronics to advanced drug delivery systems.

References

- 1. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]

- 3. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholarworks@UNIST: Effect of Diamine Isomerism on Mechanical and Thermal Properties of TGAP Epoxy Systems: Molecular Dynamics Simulation Approach [scholarworks.unist.ac.kr]

- 6. mdpi.com [mdpi.com]

- 7. dspace.ncl.res.in [dspace.ncl.res.in]

- 8. researchgate.net [researchgate.net]

- 9. Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. <b>Synthesis and characterization of new copoly(amide-imide)s based on N,N’-(4,4’-diphenylsulfone)bistrimellitimide with different diacids and diamines</b> | Bulletin of the Chemical Society of Ethiopia [ajol.info]

Development of Biphenyl Monomers for Crosslinked Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development of biphenyl-containing monomers for the synthesis of crosslinked polymers. It covers the synthesis of various monomer types, detailed polymerization and characterization protocols, and explores their applications, particularly in the biomedical field. The inclusion of the rigid biphenyl (B1667301) moiety into polymer networks imparts unique thermal, mechanical, and photophysical properties, making them attractive for a range of high-performance applications.

Introduction to Biphenyl-Based Crosslinked Polymers